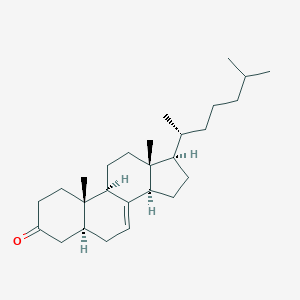

5alpha-Cholest-7-en-3-one

Descripción general

Descripción

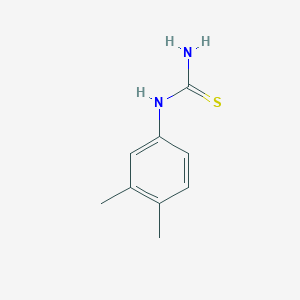

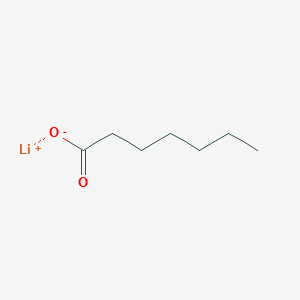

5alpha-Cholest-7-en-3-one is a chemical compound with the formula C27H44O . It is found in milk and milk products . The IUPAC Standard InChIKey for this compound is FLRPNSKUGCVRRB-ZYAHOUARSA-N .

Synthesis Analysis

In the liver, synthesis of bile acids and bile salts is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one . The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .Molecular Structure Analysis

The molecular weight of 5alpha-Cholest-7-en-3-one is 384.6377 . The molecular formula is C27H44O .Chemical Reactions Analysis

Cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, to allow the cholestenone to penetrate the cell barrier . Next, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Cholest-7-en-3-one include a density of 1.0±0.1 g/cm3, a boiling point of 477.2±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 74.1±3.0 kJ/mol and a flash point of 200.4±23.4 °C .Aplicaciones Científicas De Investigación

Inhibition of Sterol Biosynthesis

5alpha-Cholest-7-en-3-one and related compounds have been studied for their potential in inhibiting sterol synthesis. A study by Schroepfer, Parish, Chen, and Kandutsch (1977) demonstrated that various derivatives of 5alpha-cholest-7-en-3-one were potent inhibitors of sterol synthesis in both L cells and primary cultures of fetal mouse liver cells. This suggests its potential application in controlling sterol levels in biological systems (Schroepfer, Parish, Chen, & Kandutsch, 1977).

Metabolism in Echinoderms

Research by Smith and Goad (1975) showed that echinoderms like Asterias rubens and Solaster papposus can metabolize cholest-5-en-3beta-ol to produce labeled 5alpha-cholestan-3beta-ol and 5alpha-cholest-7-en-3beta-ol. This highlights its role in the unique metabolic pathways of these marine organisms (Smith & Goad, 1975).

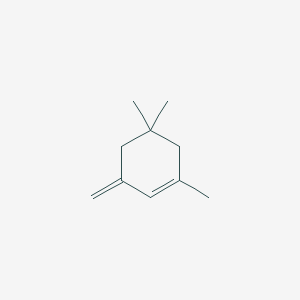

Synthesis of Ecdysone-Related Compounds

Alston, Bebbington, Green, Morgan, and Poole (1976) conducted a study on the synthesis of cholest-7-en-6-one and related compounds, which possess characteristics of insect moulting hormones, ecdysones. This research is relevant in understanding the biosynthesis and potential applications of ecdysone-like compounds in biological systems (Alston, Bebbington, Green, Morgan, & Poole, 1976).

Role in Cholesterol Biosynthesis

A study by Alexander and Akhtar (1975) investigated the role of a 5alpha-hydroxylated intermediate, such as 5alpha-cholest-7-en-3beta-ol, in the formation of the 5,6-double bond in cholesterol biosynthesis. Their findings provide insights into the complex enzymatic processes involved in cholesterol formation (Alexander & Akhtar, 1975).

Interaction with Hepatoma Cells

Research by Piir, Medvedeva, Kashirina, Shevelev, and Misharin (2004) explored the effects of acyl derivatives of 5alpha-cholest-7-en-3-one on cholesterol metabolism in hepatoma Hep G2 cells. Their findings provide valuable information on the compound's influence on cellular cholesterol processes (Piir et al., 2004).

Direcciones Futuras

An in-depth understanding of the structures and molecular mechanisms of enzymes in the degradation processes of 5alpha-Cholest-7-en-3-one will facilitate the creation of enzyme mutants with better catalytic capabilities . The introduction of the engineered enzymes into the microbial cell factories may contribute to the industrial production of steroid drugs .

Propiedades

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPNSKUGCVRRB-IINKENNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Cholest-7-en-3-one | |

CAS RN |

15459-85-5 | |

| Record name | Lathostenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)

![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)